molecular formula C8H13NO3 B12610787 4-Ethyl-3-propanoyl-1,3-oxazolidin-2-one CAS No. 647008-35-3

4-Ethyl-3-propanoyl-1,3-oxazolidin-2-one

Katalognummer: B12610787
CAS-Nummer: 647008-35-3
Molekulargewicht: 171.19 g/mol
InChI-Schlüssel: ZQEDTNMVEYIFIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethyl-3-propanoyl-1,3-oxazolidin-2-one is a heterocyclic organic compound with the molecular formula C8H13NO3. It belongs to the class of oxazolidinones, which are known for their diverse applications in medicinal chemistry and organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-propanoyl-1,3-oxazolidin-2-one typically involves the cyclization of N-substituted glycidylcarbamates under specific catalytic conditions. One common method includes the use of triazabicyclodecene as a catalyst, which facilitates the formation of the oxazolidinone ring . Another approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of robust catalysts and controlled reaction environments to achieve efficient cyclization and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethyl-3-propanoyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, which can be further utilized in synthetic and medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4-Ethyl-3-propanoyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of antibacterial activity, oxazolidinones inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome. This prevents the formation of the initiation complex, thereby halting bacterial growth . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Ethyl-3-propanoyl-1,3-oxazolidin-2-one is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its ethyl and propanoyl groups provide a balance of hydrophobic and hydrophilic characteristics, making it suitable for various applications in synthetic and medicinal chemistry .

Eigenschaften

CAS-Nummer

647008-35-3

Molekularformel

C8H13NO3

Molekulargewicht

171.19 g/mol

IUPAC-Name

4-ethyl-3-propanoyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H13NO3/c1-3-6-5-12-8(11)9(6)7(10)4-2/h6H,3-5H2,1-2H3

InChI-Schlüssel

ZQEDTNMVEYIFIU-UHFFFAOYSA-N

Kanonische SMILES

CCC1COC(=O)N1C(=O)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.